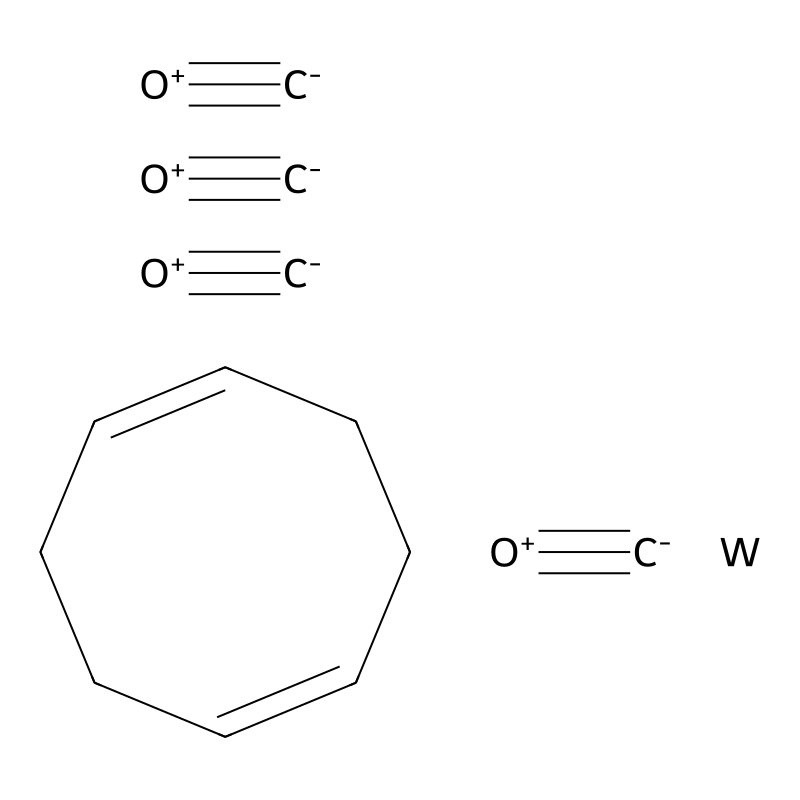Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Catalysis
One of the most prominent research areas involving Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is catalysis. The complex exhibits versatile catalytic activity in various organic transformations, including:
Olefin metathesis
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) serves as a precursor for well-defined tungsten alkylidene catalysts, which are highly efficient for olefin metathesis reactions. These reactions involve the rearrangement of carbon-carbon double bonds in alkenes, leading to the formation of new products with different structures.
Hydrogenation
The complex can be transformed into active catalysts for the hydrogenation of various unsaturated substrates, such as alkenes and alkynes. These catalysts offer high activity and stereoselectivity, making them valuable tools in organic synthesis.
Hydroformylation
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) can be used as a precursor for hydroformylation catalysts, which facilitate the addition of a formyl group (CHO) to alkenes. This reaction is crucial for the production of various aldehydes, important precursors in the chemical industry.
These catalytic applications highlight the potential of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) as a versatile platform for developing efficient and selective catalysts for various organic transformations.
Material Science
Another exciting area of research involving Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is material science. The complex can be utilized as a precursor for the synthesis of various functional materials, including:
Chemical vapor deposition (CVD) precursors
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) decomposes at relatively low temperatures, making it suitable for CVD processes. This technique allows for the deposition of thin films of tungsten or tungsten-based materials onto various substrates, finding applications in microelectronics and other fields.
Precursor for tungsten carbides
The complex can be used to synthesize tungsten carbide nanoparticles, which exhibit high hardness, wear resistance, and catalytic properties. These nanoparticles find potential applications in cutting tools, wear-resistant coatings, and catalysts.
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is an organometallic compound with the chemical formula C₁₂H₁₂O₄W and a molecular weight of approximately 404.06 g/mol. It features a tungsten center coordinated to four carbonyl groups and one 1,5-cyclooctadiene ligand. This compound typically appears as a yellow powder and has a melting point ranging from 155 to 161 °C . The unique structure of tetracarbonyl(1,5-cyclooctadiene)tungsten(0) allows it to exhibit interesting chemical properties, making it significant in various chemical applications.
- Toxicity: Data on specific toxicity is limited, but it is recommended to handle the compound with care as it is a suspected respiratory irritant [].
- Flammability: Flammable; avoid ignition sources [].
- Reactivity: Air and moisture sensitive; can react with strong oxidizing agents [].
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
- Store in a cool, dry, and inert atmosphere.
- Dispose of waste according to local regulations.
- Carbonyl Ligand Substitution: The carbonyl groups can be substituted by other ligands under specific conditions, allowing for the formation of new complexes.
- Hydrogenation Reactions: The compound can act as a catalyst in hydrogenation processes, facilitating the addition of hydrogen to unsaturated substrates.
- Reactivity with Nucleophiles: The tungsten center can react with nucleophiles, leading to the formation of various organometallic derivatives.
These reactions are essential for synthesizing more complex organometallic compounds and for applications in catalysis.
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) can be synthesized through several methods:
- Reaction of Tungsten Hexacarbonyl with 1,5-Cyclooctadiene: This method involves the controlled reaction between tungsten hexacarbonyl and 1,5-cyclooctadiene under inert atmosphere conditions. The process typically requires careful temperature control to ensure proper ligand coordination.
- Reduction Methods: Reduction of tungsten compounds using reducing agents like lithium aluminum hydride can yield tetracarbonyl complexes.
These synthesis methods highlight the versatility of tungsten chemistry and the importance of controlled environments in organometallic synthesis.
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) has several applications:
- Catalysis: It serves as a catalyst in organic reactions, particularly in hydrogenation and carbonylation processes.
- Materials Science: The compound is explored for use in developing advanced materials due to its unique electronic properties.
- Research Tool: It is utilized in academic research for studying organometallic chemistry and coordination complexes.
These applications underscore the compound's significance in both industrial and research contexts.
Interaction studies involving tetracarbonyl(1,5-cyclooctadiene)tungsten(0) primarily focus on its reactivity with other molecules. Research indicates that:
- It can form stable complexes with various ligands, which may alter its reactivity profile.
- Studies on its interaction with biological molecules could provide insights into potential therapeutic uses or toxicological effects.
Understanding these interactions is crucial for advancing the application of this compound in various fields.
Several compounds share similarities with tetracarbonyl(1,5-cyclooctadiene)tungsten(0). Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Tetracarbonylmanganese | C₆H₆O₄Mn | Manganese center; used in catalysis |
| Tetracarbonylchromium | C₆H₆O₄Cr | Chromium center; known for its catalytic properties |
| Pentacarbonyliron | C₅H₅O₅Fe | Iron center; used in organic synthesis |
| Dicarbonyl(η⁵-cyclopentadienyl)iron | C₈H₈O₂Fe | Iron complex; significant in organic chemistry |
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is unique due to its specific ligand arrangement and tungsten center, which contribute to distinct reactivity patterns compared to other transition metal carbonyl complexes. Its applications in catalysis and materials science further differentiate it from similar compounds.







